2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole is a heterocyclic compound that contains both triazole and aromatic amine functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This intermediate is then cyclized with formic acid to produce the triazole ring. The nitro groups are subsequently reduced to amino groups using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sulfuric acid, nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: 2,5-Bis(4-nitrophenyl)-4-nitro-1,2,4-triazole.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the production of high-performance materials such as polyimides and other polymers.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound can also act as a ligand, forming complexes with metal ions and affecting their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a triazole ring.
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
2,5-Bis(4-aminophenyl)-1,3,4-oxazole: Contains an oxazole ring instead of a triazole ring.
Uniqueness
2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole is unique due to the presence of both triazole and aromatic amine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as an anticancer agent further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
34114-22-2 |
---|---|
Molekularformel |
C14H14N6 |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
3,5-bis(4-aminophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H14N6/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,15-17H2 |
InChI-Schlüssel |
FXWZZYVZICCMOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.